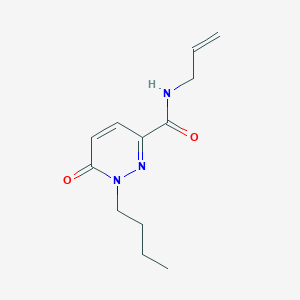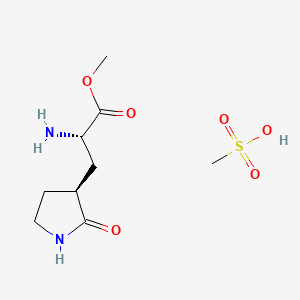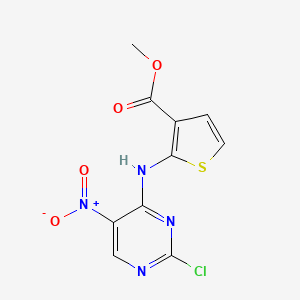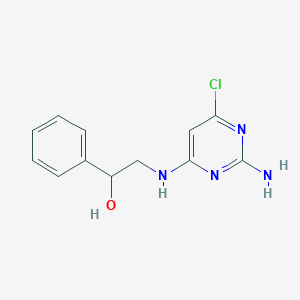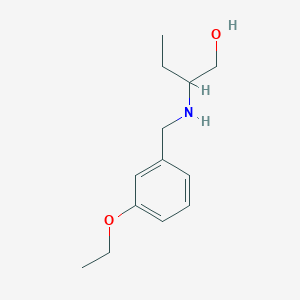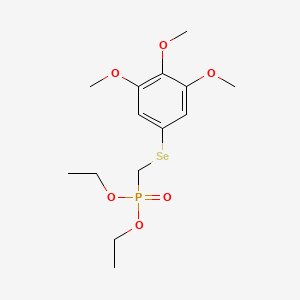
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenide derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential as a selenium-containing antioxidant, which can protect cells from oxidative damage.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties due to the presence of selenium, which is known for its role in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the phosphonate group can interact with various biological molecules, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate: Similar structure but with a seleninyl group instead of a selanyl group.
Methyl 3,4,5-trimethoxybenzoate: Contains the trimethoxyphenyl group but lacks the phosphonate and selanyl groups.
Uniqueness
Diethyl (((3,4,5-trimethoxyphenyl)selanyl)methyl)phosphonate is unique due to the combination of the phosphonate, trimethoxyphenyl, and selanyl groups in its structure.
Propriétés
Formule moléculaire |
C14H23O6PSe |
|---|---|
Poids moléculaire |
397.27 g/mol |
Nom IUPAC |
5-(diethoxyphosphorylmethylselanyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O6PSe/c1-6-19-21(15,20-7-2)10-22-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3 |
Clé InChI |
OQSMQXGAYCOHCY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C[Se]C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


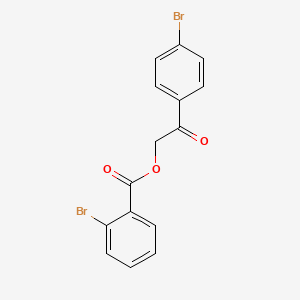
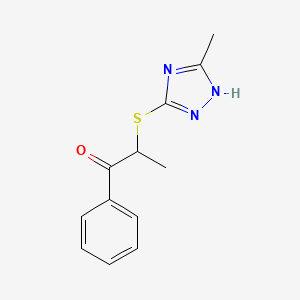
![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)


![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)

